5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S2/c1-3-18-8-9-19(26-18)27(23,24)20-10-11-21-12-14-22(15-13-21)16-4-6-17(25-2)7-5-16/h4-9,20H,3,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNUZIYTUZOINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl compounds under basic conditions.
Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing compounds.
Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with sulfonamide reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide has garnered interest for its potential as a therapeutic agent, especially in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, which are crucial for modulating various neurological pathways.
Table 1: Potential Therapeutic Targets
| Target Receptor | Role in Neurological Disorders |
|---|---|
| Serotonin Receptors | Mood regulation and anxiety |
| Dopamine Receptors | Motor control and reward pathways |
| GABA Receptors | Anxiety and sleep regulation |
Pharmacology
The compound is utilized in pharmacological studies to evaluate its binding affinity and activity at various receptors. Preliminary studies indicate that it may exhibit selective activity towards certain receptor subtypes, making it a candidate for further investigation in drug development.
Case Study: Binding Affinity Analysis
A study conducted on the binding affinity of this compound showed that it binds effectively to serotonin receptors, suggesting its potential use as an antidepressant or anxiolytic agent .
Biological Research
In biological research, this compound is being investigated for its effects on cellular pathways. Initial findings suggest that it may possess anti-inflammatory properties and could act as a neuroprotective agent.
Table 2: Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
| Neuroprotection | Protection against oxidative stress |
Case Study: Neuroprotective Effects
Research demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, highlighting its potential role in neurodegenerative disease treatment .
Industrial Applications
Beyond its medicinal implications, this compound may also find applications in the development of new materials or as a precursor in synthesizing other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.
Cellular Pathways: It affects various cellular pathways, including those involved in inflammation and apoptosis.
Molecular Targets: Key molecular targets include α1-adrenergic receptors and other G-protein coupled receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Piperazine-Substituted Analogs
Substituent Effects on the Aryl Group
The 4-methoxyphenyl group in the target compound distinguishes it from analogs such as 5-ethyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide (BJ26052, CAS 1049392-15-5) . Key differences include:
- Electron-donating vs. This difference may influence solubility, membrane permeability, and receptor interactions.
- Molecular weight : The target compound (C₁₉H₂₆N₃O₃S₂, MW 424.55) is slightly heavier than BJ26052 (C₁₈H₂₄FN₃O₂S₂, MW 397.53) due to the methoxy group.
Piperazine-Linked Quinoline Derivatives
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) from share the 4-methoxyphenyl-piperazine motif but differ in their core structure (quinoline vs. thiophene) and functional groups (ester vs. sulfonamide). These differences likely alter:
Sulfonamide-Containing Analogs
Thiazole vs. Thiophene Cores
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives () feature a thiazole ring instead of thiophene.
Ureido-Thiazole Derivatives
Compounds like Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, ) incorporate ureido and ester groups. These polar functionalities may improve water solubility but reduce blood-brain barrier penetration compared to the target compound’s ethyl-sulfonamide group.
Pharmacophore Overlap with Serotonin Receptor Ligands
The 4-methoxyphenyl-piperazine moiety in the target compound resembles the structure of 18F-Mefway, a serotonin 1A (5-HT₁A) receptor imaging agent .
Comparative Data Table
Biological Activity
5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 368.47 g/mol. Its structure features a thiophene ring, a sulfonamide group, and a piperazine moiety, which are known to influence its biological properties.
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors. The piperazine component is particularly relevant for its interactions with serotonin (5-HT) receptors, which play a crucial role in mood regulation and other neurological functions.
Serotonin Receptor Interaction
Studies have shown that derivatives containing piperazine can act as agonists or antagonists at the 5-HT1A receptor. For instance, compounds with similar piperazine configurations have demonstrated high affinity for the 5-HT1A receptor, suggesting that this compound may exhibit similar properties .
Antidepressant Effects
The compound has been evaluated for its potential antidepressant effects through its action on serotonin pathways. In animal models, compounds with analogous structures have shown significant reductions in depressive-like behaviors, indicating that this compound could also possess similar therapeutic effects.
Antineoplastic Activity
There is emerging evidence suggesting that sulfonamide derivatives may exhibit antineoplastic properties. In vitro studies have indicated that some sulfonamide compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Anticancer Activity : A study on related thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HT-29 and TK-10). These compounds induced apoptosis and were more effective than standard chemotherapeutic agents at certain concentrations .
- Neuropharmacological Studies : A series of experiments involving piperazine derivatives showed that they could effectively modulate serotonin levels in the brain, leading to improved mood and anxiety profiles in rodent models .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the thiophene-2-sulfonamide core via sulfonation of a 5-ethylthiophene precursor.
- Step 2 : Functionalization of the piperazine ring with a 4-methoxyphenyl group, achieved through nucleophilic substitution or coupling reactions.
- Step 3 : Ethyl linker introduction via alkylation or reductive amination. Key intermediates include 4-(4-methoxyphenyl)piperazine and 5-ethylthiophene-2-sulfonyl chloride .
- Validation : Intermediate purity is confirmed via TLC and HPLC, with yields optimized using continuous flow synthesis for scalability .
Q. How is the structural integrity and purity of this compound confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., piperazine ethyl linkage, methoxyphenyl group).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z vs. calculated for ).
- X-ray Crystallography : Resolves conformational details of the piperazine-thiophene interface in crystalline form .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against serine/threonine kinases or carbonic anhydrases due to sulfonamide’s known affinity.
- Receptor Binding : Screen for interactions with dopamine or serotonin receptors (piperazine moieties often target GPCRs).
- Cytotoxicity : Use NCI-60 cell line panels to assess antitumor potential, as seen in structurally related thiazole sulfonamides .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s pharmacological profile?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) via:
- Computational Modeling : Density Functional Theory (DFT) to calculate electron-donating effects of the methoxy group on piperazine basicity.
- In Vitro Assays : Measure binding affinity shifts in receptor assays (e.g., ΔpKi values for dopamine D2/D3 receptors) .
- Data Interpretation : Methoxy’s electron-donating effect may enhance receptor-ligand hydrogen bonding, but reduce membrane permeability due to increased polarity .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, cell lines, ligand concentrations). For example, antitumor activity in used 60 cell lines, while lack of activity in other studies may stem from poor solubility in specific media.
- Counter-Screening : Test disputed activities (e.g., antimicrobial vs. kinase inhibition) under standardized protocols.
- Structural Confirmation : Verify if discrepancies arise from stereochemical impurities (e.g., ethyl linker chirality) via chiral HPLC .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce prodrug moieties (e.g., acetylated methoxy groups) to enhance blood-brain barrier penetration.
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-oxidation) and deploy deuterium labeling to slow degradation .
- Formulation : Nanoemulsion or cyclodextrin complexation to improve aqueous solubility, critical for intravenous administration .
Q. What computational strategies are employed to predict the binding affinity and selectivity of this compound towards neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT or σ1 receptors, focusing on sulfonamide’s role in hydrogen bonding.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers to assess stability over 100-ns trajectories.
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects (e.g., hERG channel inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
